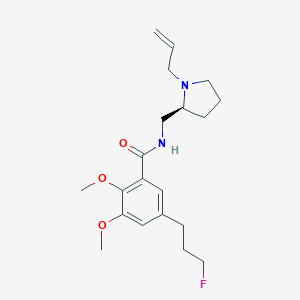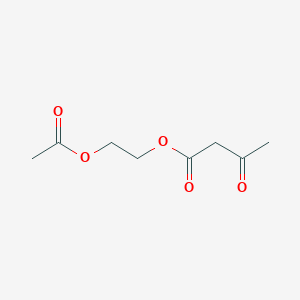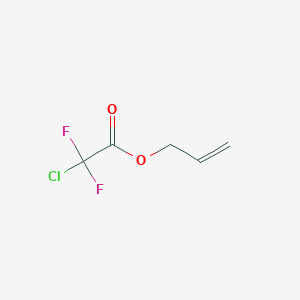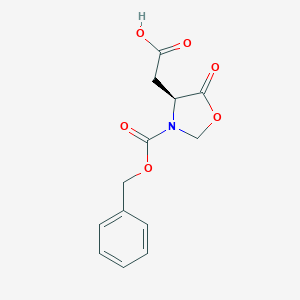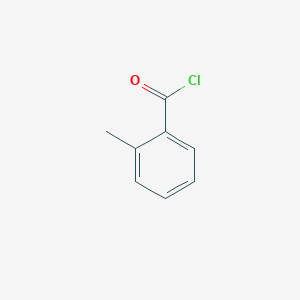
o-Toluoyl chloride
Übersicht
Beschreibung
o-Toluoyl chloride is a clear pale yellow to yellow to faintly pink liquid . It is used in the synthesis of quinolinone compounds as SARS CoV 3CLpro inhibitors . It is also used in the synthesis of benzooxaboroles as orally active anti-inflammatory agents . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of o-Toluoyl chloride is C8H7ClO . The InChI Key is GPZXFICWCMCQPF-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC=CC=C1C(=O)Cl .
Chemical Reactions Analysis
Flash vacuum pyrolysis of o-toluoyl chloride at 780°C and 0.5 mmHg yields benzocyclobutenone .
Physical And Chemical Properties Analysis
o-Toluoyl chloride is a clear pale yellow to yellow to faintly pink liquid . The molecular formula is C8H7ClO . The molecular weight is 154.59 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranosyl Chloride : o-Toluoyl chloride is utilized in synthesizing a stable white solid, 2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranosyl chloride, which remains stable in air indefinitely (Dhimitruka & SantaLucia, 2004).
Anthelmintic Drug Potential : Research has shown that p-toluoyl chloride phenylhydrazone, derived from o-Toluoyl chloride, can effectively expel gastrointestinal helminths in lambs. This indicates its potential as a new anthelmintic drug (Folz, Rector & Geng, 1976).
Insect Repellent Synthesis : A modified method using o-Toluoyl chloride has been demonstrated for the preparation of the insect repellent DEET, yielding excellent results without unwanted by-products (Knoess & Neeland, 1998).
Aromatic Oxygenation Catalysis : o-Toluoyl chloride plays a role in the aromatic oxygenation of toluene, where nucleophilic displacement at the peroxidic oxygen-oxygen bond is crucial (Levi, Kovacic & Gormish, 1970).
Solvent Effect on Reactions : The solvent's impact on reactions involving 3,5-di-O-p-toluoyl-D-2-deoxyribosyl chloride with alcohols has been confirmed, showing excellent agreement between theoretical and experimental results (Shi, Sun & Cheng, 2010).
Catalysis in Benzoylation of Toluene : Zeolite H-beta, a catalyst, shows enhanced activity and selectivity in the benzoylation of toluene with benzoyl chloride, a process in which o-Toluoyl chloride can be involved (Singh, Bhattacharya & Sharma, 1995).
Synthesis of Glycosides : o-Toluoyl chloride is used in a regioselective method to synthesize various glycoside mono-O-tosylates, enabling the synthesis of different glycosides (Tsuda et al., 1991).
Safety and Hazards
o-Toluoyl chloride is a combustible liquid . It causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, do not induce vomiting and seek immediate medical assistance .
Wirkmechanismus
Target of Action
o-Toluoyl chloride, also known as 2-Methylbenzoyl chloride, is a chemical compound used in organic synthesis . It doesn’t have a specific biological target as it’s primarily used as a reagent in chemical reactions rather than having a biological function.
Mode of Action
In chemical reactions, o-Toluoyl chloride acts as an acylating agent . It can react with nucleophiles, such as amines or alcohols, to form amides or esters respectively. This is due to the highly reactive nature of the carbonyl chloride group, which is susceptible to nucleophilic attack.
Biochemical Pathways
As a chemical reagent, o-Toluoyl chloride doesn’t participate in any biochemical pathways. Instead, it’s used to modify other molecules in chemical synthesis. For instance, it’s used in the synthesis of quinolinone compounds as SARS CoV 3CLpro inhibitors .
Result of Action
The primary result of o-Toluoyl chloride’s action in a chemical reaction is the formation of a new compound. For example, it can react with amines to form amides, or with alcohols to form esters . The exact product depends on the specific reaction conditions and the other reactants present.
Action Environment
The action of o-Toluoyl chloride is influenced by various environmental factors. For instance, it’s sensitive to moisture and can decompose in the presence of water . Therefore, reactions involving o-Toluoyl chloride are typically carried out under anhydrous conditions. Additionally, the reaction rate and product yield can be affected by factors such as temperature, solvent, and the presence of catalysts.
Eigenschaften
IUPAC Name |
2-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZXFICWCMCQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061314 | |
| Record name | Benzoyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Toluoyl chloride | |
CAS RN |
933-88-0, 37808-28-9 | |
| Record name | 2-Methylbenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037808289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-toluoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylbenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9YKN18E7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is o-toluoyl chloride utilized in the synthesis of chiral compounds?
A: o-Toluoyl chloride plays a crucial role as a derivatizing agent in the synthesis of chiral compounds. Specifically, it reacts with L-tartaric acid to produce L-(-)-di(o-toluoyl)tartaric acid, a valuable chiral resolving agent. [, ] This acid is often employed to separate enantiomers of chiral amines and other racemic mixtures. The reaction involves esterification of L-tartaric acid with o-toluoyl chloride, followed by hydrolysis of the resulting anhydride intermediate. [, ]
Q2: What are the optimal reaction conditions for synthesizing L-(-)-di(o-toluoyl)tartaric acid using o-toluoyl chloride?
A: Research indicates that the yield of L-(-)-di(o-toluoyl)tartaric acid is maximized under specific reaction conditions. [] A molar ratio of 1.0:2.4 for L-tartaric acid to o-toluoyl chloride, respectively, along with a reflux reaction time of 3 hours for the esterification step are recommended. [] Subsequent hydrolysis of the anhydride intermediate is best achieved within 2 hours. [] These optimized conditions contribute to a total yield of 88.2% for the desired product. []
Q3: Beyond L-(-)-di(o-toluoyl)tartaric acid, are there other applications of o-toluoyl chloride in organic synthesis?
A: Yes, o-toluoyl chloride acts as a versatile building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs). [] For instance, it participates in Friedel-Crafts acylation reactions with substrates like chrysene, leading to the formation of 2:3-benzopicene. [] This demonstrates the ability of o-toluoyl chloride to introduce an aryl ketone group into aromatic systems, facilitating the construction of complex PAH structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

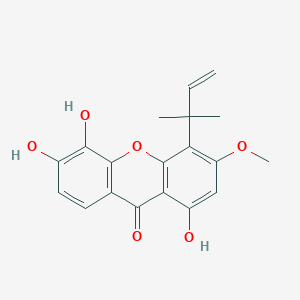
![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)

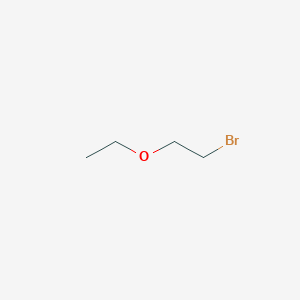

![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
